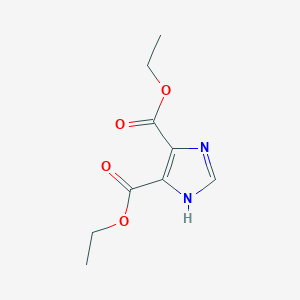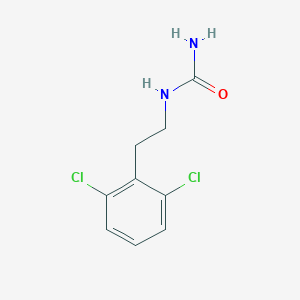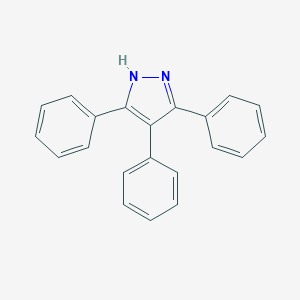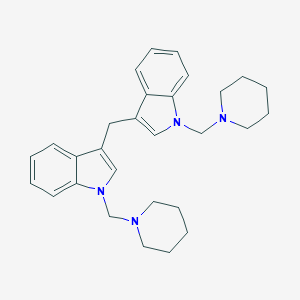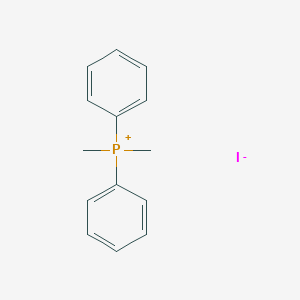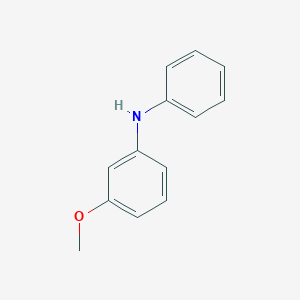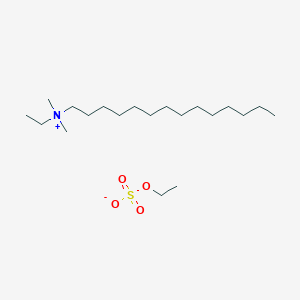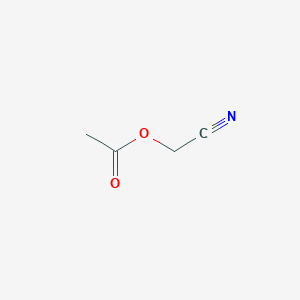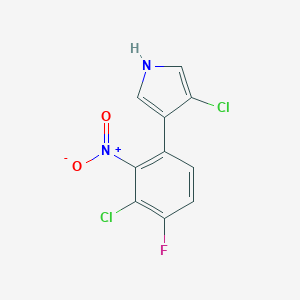
3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NFN1 and belongs to the pyrrole family of compounds.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also interact with cellular signaling pathways to induce cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole has both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and modulate immune responses. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole in lab experiments is its low toxicity. This makes it a safe compound to work with and reduces the risk of adverse effects on researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole. One area of interest is its potential as an anticancer drug. Further studies are needed to understand its mechanism of action and to determine its efficacy in animal models. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in reducing inflammation in humans. Additionally, research is needed to optimize the synthesis of this compound to improve yield and purity.
Méthodes De Synthèse
The synthesis of 3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole involves the reaction of 3-chloro-4-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of a base. This reaction leads to the formation of an intermediate product, which is then cyclized to produce the final product. The synthesis of this compound has been optimized to improve yield and purity.
Applications De Recherche Scientifique
3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
Propriétés
Numéro CAS |
17307-19-6 |
|---|---|
Nom du produit |
3-Chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole |
Formule moléculaire |
C10H5Cl2FN2O2 |
Poids moléculaire |
275.06 g/mol |
Nom IUPAC |
3-chloro-4-(3-chloro-4-fluoro-2-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H5Cl2FN2O2/c11-7-4-14-3-6(7)5-1-2-8(13)9(12)10(5)15(16)17/h1-4,14H |
Clé InChI |
ICUDVCSRICMBIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C2=CNC=C2Cl)[N+](=O)[O-])Cl)F |
SMILES canonique |
C1=CC(=C(C(=C1C2=CNC=C2Cl)[N+](=O)[O-])Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



